Disodium azacycloheptane diphosphonate

Description

Historical Context and Evolution of Diphosphonate Chemistry

The history of diphosphonates dates back to the 19th century, though their biological significance was not recognized until the mid-20th century. wikipedia.orgnih.gov These compounds are synthetic analogues of inorganic pyrophosphate, a natural regulator of calcification. nih.gov A key development in diphosphonate chemistry was the replacement of the unstable P-O-P bond in pyrophosphate with a more stable P-C-P bond, making these compounds resistant to enzymatic degradation. nih.gov This stability allows them to exert their effects on bone metabolism. Early research focused on their ability to inhibit the formation and dissolution of hydroxyapatite (B223615) crystals, the primary mineral component of bone. nih.gov

The evolution of diphosphonate chemistry has seen the development of several generations of these compounds. The first generation, such as etidronate and clodronate, were simple structures. wikipedia.org Later generations incorporated a nitrogen atom into the side chain, leading to significantly more potent compounds. wikipedia.org

Significance of Azacyclic Ring Systems (Azepanes) in Diphosphonate Design

Due to the lack of specific data on the synthesis, mechanism of action, and applications of Disodium (B8443419) azacycloheptane diphosphonate, it is not possible to provide a detailed and scientifically robust article that adheres to the requested structure. The available information is insufficient to generate thorough and informative content for the subsequent sections of the proposed outline.

Structure

3D Structure of Parent

Properties

CAS No. |

62682-16-0 |

|---|---|

Molecular Formula |

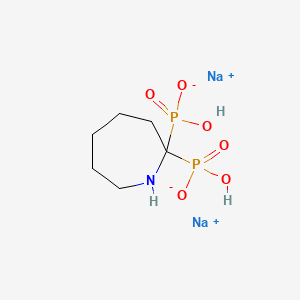

C6H13NNa2O6P2 |

Molecular Weight |

303.10 g/mol |

IUPAC Name |

disodium;hydroxy-[2-[hydroxy(oxido)phosphoryl]azepan-2-yl]phosphinate |

InChI |

InChI=1S/C6H15NO6P2.2Na/c8-14(9,10)6(15(11,12)13)4-2-1-3-5-7-6;;/h7H,1-5H2,(H2,8,9,10)(H2,11,12,13);;/q;2*+1/p-2 |

InChI Key |

PXBZPVFAAVSLKY-UHFFFAOYSA-L |

Canonical SMILES |

C1CCC(NCC1)(P(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Disodium Azacycloheptane Diphosphonate

General Principles of Diphosphonate Synthesis

Geminal diphosphonates, characterized by a P-C-P backbone, are a significant class of compounds. Their synthesis has been extensively studied, leading to several reliable methodologies. These methods generally focus on creating the central carbon-phosphorus bonds.

Phosphorylation Reactions for Geminal Diphosphonate Formation

Phosphorylation is a fundamental process for forming C-P bonds. researchgate.net In the context of geminal diphosphonates, this involves the addition of two phosphonate (B1237965) groups to a single carbon atom. A common approach involves the reaction of a carboxylic acid with reagents like phosphorous acid and phosphorus trihalide (e.g., PCl₃ or PBr₃). bohrium.com This process, often carried out in a suitable solvent or using molten phosphorous acid as both reactant and solvent, allows for the direct conversion of a carboxyl group to a diphosphonated carbon. bohrium.com The reaction temperature is typically controlled between 45°C and 90°C. bohrium.com

Another powerful phosphorylation technique is the reaction of N-acyl derivatives with phosphite (B83602) reagents. For instance, N-hydroxymethylbenzamide can be treated with a mixture of phosphorous trichloride (B1173362) and trimethyl phosphite to form the phosphonate ester, which is subsequently hydrolyzed to the acid. bohrium.com More advanced methods utilize silylating agents; for example, the reaction of N-formyl aminoquinolines with tris(trimethylsilyl) phosphite, catalyzed by trimethylsilyl (B98337) triflate, yields tetra(trimethylsilyl) aminomethylenebisphosphonates. researchgate.net These intermediates are then smoothly converted to the target diphosphonic acids via methanolysis in high yields. researchgate.net

| Phosphorylation Method | Key Reagents | Typical Substrate | Notes |

| Acid-Based Phosphorylation | Phosphorous acid, Phosphorus trihalide | Carboxylic Acids | Can be performed in molten phosphorous acid. bohrium.com |

| Silyl Phosphite Reaction | Tris(trimethylsilyl) phosphite, TMS-triflate | N-formyl amines | Proceeds under mild conditions; intermediate is hydrolyzed. researchgate.net |

| Michaelis-Arbuzov Reaction | Trialkylphosphites | 1-(N-acylamino)alkyltriphenylphosphonium salts | Forms phosphonic acid esters. bohrium.com |

Conversion of Methane Diphosphonate Esters

Methane diphosphonate esters, such as tetraethyl methylene-diphosphonate, are versatile starting materials for synthesizing substituted geminal diphosphonates. The methylene (B1212753) group between the two phosphorus atoms is acidic and can be deprotonated by a suitable base (e.g., sodium hydride) to form a carbanion. researchgate.net This nucleophilic carbanion can then be reacted with a variety of electrophiles, such as alkyl, aryl, or heterocyclic halides, to form a new C-C bond at the geminal position. researchgate.net This method allows for the introduction of diverse substituents onto the central carbon of the diphosphonate structure. The reaction is often facilitated by using a medium like polyethylene (B3416737) glycol (PEG), which can enhance reaction rates and yields. researchgate.net

Synthesis of Azacycloheptane (Azepane) Ring System Precursors

The azepane ring is a seven-membered saturated heterocycle containing one nitrogen atom. Its synthesis is a key step in preparing the backbone of the target molecule.

Ring Expansion and Cyclization Strategies

The construction of the seven-membered azepane ring can be challenging due to unfavorable ring strain and entropic factors. nih.gov Common strategies to overcome this include ring expansion of smaller, more readily available cyclic precursors or direct cyclization of linear chains.

Ring Expansion: This is a powerful technique where a pre-existing ring is enlarged. For example, diastereomerically pure azepane derivatives can be prepared from piperidine (B6355638) (a six-membered ring) through a stereoselective and regioselective ring expansion process. researchgate.net Another innovative method involves the photochemical dearomative ring expansion of simple nitroarenes. bohrium.com This process, mediated by blue light at room temperature, converts a six-membered benzene (B151609) ring into a seven-membered ring system, which can then be hydrogenated to yield the azepane. bohrium.com

Cyclization: Direct cyclization methods involve forming the seven-membered ring from an acyclic precursor. The aza-Prins cyclization is one such powerful tool, where an unsaturated amine undergoes cyclization with an aldehyde, mediated by a Lewis acid like iron(III) salts, to form the azacycle. nih.govsemanticscholar.org Another approach is the reduction of caprolactam, a readily available seven-membered lactam. This reduction can be achieved using metal reducing agents, such as sodium borohydride (B1222165) and a Lewis acid like aluminum trichloride, in an organic solvent under inert gas protection. researchgate.net

| Strategy | Precursor | Key Reagents/Conditions | Description |

| Ring Expansion | Piperidine derivatives | Varies (e.g., specific rearrangement triggers) | Expands a six-membered ring to a seven-membered ring. researchgate.net |

| Ring Expansion | Nitroarenes | Blue light photochemistry, Hydrogenolysis | Dearomative expansion of a benzene ring. bohrium.com |

| Aza-Prins Cyclization | Unsaturated amines, Aldehydes | Iron(III) salts | Forms C-N and C-C bonds in a single step. nih.govsemanticscholar.org |

| Lactam Reduction | Caprolactam | Sodium borohydride, Aluminum trichloride | Reduction of the amide functional group within the ring. researchgate.net |

Functional Group Introduction on the Azacycloheptane Moiety

Introducing functional groups onto the azepane ring allows for the synthesis of a wide variety of derivatives. Functional groups are specific arrangements of atoms within molecules that are responsible for their characteristic chemical reactions. The primary point of functionalization on an unsubstituted azepane ring is the nitrogen atom, which acts as a secondary amine. This amine is nucleophilic and can react with various electrophiles. For example, it can undergo N-alkylation with alkyl halides or reductive amination with aldehydes or ketones. The diphosphonate group itself is introduced via functionalization at this nitrogen position.

Other functional groups, such as hydroxyl (-OH) or carboxyl (-COOH) groups, can be incorporated into the carbon skeleton of the ring by starting with appropriately substituted precursors during the cyclization or ring-expansion steps. For instance, if a linear precursor containing a hydroxyl group is used in a cyclization reaction, the resulting azepane ring will bear that hydroxyl group. These groups can influence the molecule's solubility and its interactions with biological targets.

Specific Synthetic Routes for Azacycloheptane Diphosphonic Acid (AHP)

The synthesis of azacycloheptane diphosphonic acid (AHP), the parent acid of the disodium (B8443419) salt, is achieved by attaching a methylene diphosphonate group to the nitrogen atom of the pre-formed azepane ring. This transformation falls under the broader category of aminomethylenebisphosphonate synthesis. Several established methods can be applied.

One of the most direct and widely used methods is a one-pot, three-component reaction. In this procedure, azepane is reacted with triethyl orthoformate and diethyl phosphite. nih.gov The reaction is typically heated, sometimes with a catalyst, and directly forms the tetraethyl ester of AHP. This ester can then be hydrolyzed to the final diphosphonic acid using strong acid (e.g., concentrated HCl) or by reaction with bromotrimethylsilane (B50905) followed by treatment with methanol. nih.gov

A second well-established route is a variation of the Mannich reaction. This involves reacting azepane with formaldehyde (B43269) and phosphorous acid in an aqueous acidic medium. This reaction directly assembles the (azepan-1-yl)methanediphosphonic acid structure.

The final step to obtain the target compound, disodium azacycloheptane diphosphonate, involves a straightforward acid-base neutralization. The synthesized azacycloheptane diphosphonic acid is treated with two molar equivalents of a suitable sodium base, such as sodium hydroxide (B78521) or sodium ethoxide, in an appropriate solvent like water or ethanol (B145695).

Reaction of Carbonyl Compounds with Phosphorus Halides in Amine Hydrochloride Systems

A fundamental and widely utilized method for the synthesis of 1-hydroxy-1,1-bisphosphonic acids involves the reaction of carboxylic acids with phosphorus reagents. This reaction is relevant as carboxylic acids contain a carbonyl group. The process typically uses a combination of phosphorous acid (H₃PO₃) and a phosphorus halide, such as phosphorus trichloride (PCl₃), in a suitable solvent. frontiersin.orgresearchgate.net

The reaction mechanism is thought to involve the initial formation of an acyl chloride from the carboxylic acid and PCl₃. stackexchange.com Subsequently, phosphorous acid adds to the activated carbonyl group. Further reaction with phosphorus species and subsequent hydrolysis of the intermediates leads to the formation of the geminal bisphosphonate structure. Solvents like methanesulfonic acid are often employed to facilitate the reaction. researchgate.netnih.gov While this method is highly effective for producing 1-hydroxybisphosphonates, its direct application to produce α-aminobisphosphonates from amino acids requires protection of the amino group to prevent unwanted side reactions. nih.gov

Key reaction intermediates and species involved in this process are outlined in the table below.

| Intermediate/Reagent | Role in Synthesis |

| Carboxylic Acid (R-COOH) | Carbonyl-containing starting material |

| Phosphorus Trichloride (PCl₃) | Activates the carboxylic acid; phosphorus source |

| Phosphorous Acid (H₃PO₃) | Primary phosphorus source |

| Acyl Chloride (R-COCl) | Activated intermediate |

| Methanesulfonic Acid | Common reaction solvent |

This pathway underscores a classic approach to forming the C(PO₃H₂)₂ group characteristic of bisphosphonates, starting from a carbonyl-containing precursor.

Lactam-Derived Pathways

A more direct and highly relevant route for the synthesis of cyclic aminobisphosphonates, such as this compound, utilizes lactams as the starting material. nih.gov Lactams are cyclic amides and serve as ideal precursors because they contain the necessary cyclic amine framework. The synthesis of azacycloheptane diphosphonate would originate from caprolactam, the corresponding seven-membered lactam.

This synthetic approach typically involves the reaction of the lactam with a phosphonylating agent. A common reagent combination is triethyl phosphite and phosphoryl chloride. nih.gov The reaction is believed to proceed through the formation of a Vilsmeier-Haack-like intermediate, which is a highly electrophilic species. This intermediate then readily reacts with the nucleophilic phosphorus of the triethyl phosphite. A second phosphite molecule adds to form the geminal bisphosphonate ester, which is subsequently hydrolyzed to the bisphosphonic acid. nih.gov

The general steps of this pathway are:

Activation of the lactam carbonyl group with an activating agent (e.g., phosphoryl chloride).

Nucleophilic attack by a phosphite ester on the activated intermediate.

Addition of a second phosphite molecule to form the tetraethyl-protected geminal bisphosphonate.

Hydrolysis of the phosphonate esters to yield the final bisphosphonic acid.

The table below presents examples of aminomethylene-gem-bisphosphonates synthesized from lactam precursors, highlighting the versatility of this method.

| Lactam Precursor | Reagents | Product | Yield |

| 2-Pyrrolidinone | Triethyl phosphite, POCl₃ | (Pyrrolidin-2-ylidene)bisphosphonic acid derivative | High |

| 2-Piperidinone | Triethyl phosphite, POCl₃ | (Piperidin-2-ylidene)bisphosphonic acid derivative | High |

| ε-Caprolactam | Triethyl phosphite, POCl₃ | (Azepan-2-ylidene)bisphosphonic acid derivative | High |

This lactam-derived pathway is particularly efficient for creating cyclic aminobisphosphonates, providing direct access to the core structure of compounds like azacycloheptane diphosphonate.

Purification and Characterization Techniques for Synthetic Intermediates and Final Compounds

The purification and characterization of bisphosphonates and their synthetic intermediates present analytical challenges due to their high polarity, low volatility, and strong chelating properties. lcms.cz A combination of chromatographic and spectroscopic techniques is essential for isolating and identifying these compounds.

Purification Techniques:

Recrystallization: The final bisphosphonic acids or their salts are often crystalline solids. Recrystallization from suitable solvent systems, frequently involving water and a miscible organic solvent like ethanol or isopropanol, is a common method for purification.

Ion-Exchange Chromatography: This technique is highly effective for separating ionic compounds like bisphosphonates from non-ionic impurities. The negatively charged phosphonate groups bind to an anion-exchange resin, and they can be eluted by changing the pH or increasing the salt concentration of the mobile phase.

High-Performance Liquid Chromatography (HPLC): Due to the high polarity of bisphosphonates, reversed-phase HPLC is challenging. However, ion-pair HPLC is a widely used and effective method. researchgate.netkyushu-u.ac.jp In this technique, an ion-pairing agent (e.g., tetrabutylammonium (B224687) or cetyltrimethylammonium bromide) is added to the mobile phase. kyushu-u.ac.jpnih.gov This agent forms a neutral complex with the anionic bisphosphonate, allowing it to be retained and separated on a standard C18 or polymeric column. researchgate.netnih.gov Detection can be achieved using UV (if a chromophore is present), evaporative light scattering detection (ELSD), or mass spectrometry. lcms.cz For primary amine-containing bisphosphonates, post-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) allows for sensitive fluorescence detection. nih.gov

Characterization Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of bisphosphonates.

³¹P NMR: This is the most definitive technique for identifying phosphonates. Geminal bisphosphonates typically show a single resonance in the range of δ 15-25 ppm (referenced to H₃PO₄). The signal confirms the presence and chemical environment of the phosphorus atoms.

¹H NMR: Provides information about the protons in the molecule. The protons on the carbon adjacent to the phosphorus atoms often show complex splitting patterns due to coupling with both other protons and the two phosphorus nuclei.

¹³C NMR: Shows the carbon skeleton of the molecule. The carbon atom bonded to the two phosphorus atoms (the geminal carbon) exhibits a characteristic triplet in the proton-decoupled spectrum due to C-P coupling.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and its fragments, confirming its identity. Due to the non-volatile nature of bisphosphonic acids, soft ionization techniques such as Electrospray Ionization (ESI) are typically required. Ion Chromatography coupled with Mass Spectrometry (IC-MS) can be used for sensitive analysis without the need for derivatization. lcms.cz

Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups. Characteristic absorptions include strong P=O stretching bands (around 1250-1100 cm⁻¹) and P-C stretching bands (around 800-700 cm⁻¹).

The table below summarizes the key analytical techniques and their applications in the context of this compound.

| Technique | Application | Expected Observations |

| Purification | ||

| Ion-Pair HPLC | Separation and quantification of the final compound | Retention on a C18 column with an ion-pairing agent |

| Ion-Exchange Chromatography | Removal of ionic impurities | Binding to anion-exchange resin |

| Characterization | ||

| ³¹P NMR | Confirmation of bisphosphonate group | A singlet resonance around δ 15-25 ppm |

| ¹³C NMR | Identification of the geminal carbon | A triplet for the C-P₂ carbon due to coupling |

| Mass Spectrometry (ESI-MS) | Molecular weight determination | Detection of the molecular ion [M-H]⁻ or [M-2H+Na]⁻ |

| IR Spectroscopy | Functional group identification | Strong P=O and P-C stretching vibrations |

Coordination Chemistry and Metal Ion Interactions of Disodium Azacycloheptane Diphosphonate

Chelating Properties with Polyvalent Metal Ions

The phosphonate (B1237965) groups of disodium (B8443419) azacycloheptane diphosphonate are potent ligands for a variety of polyvalent metal ions. The high negative charge density on the deprotonated phosphonate groups facilitates strong electrostatic interactions with cations. The presence of two such groups allows the ligand to act as a bidentate or potentially tridentate chelator, forming stable ring structures with the metal ion. This chelation blocks the reactive sites of the metal ions, thereby modifying their chemical and biological activity.

While comprehensive studies detailing the specific interactions of disodium azacycloheptane diphosphonate with a wide array of metal ions are not extensively available in the public domain, the behavior of bisphosphonates as a class suggests a pronounced affinity for alkaline earth metals, particularly calcium (Ca²⁺) and to a lesser extent, magnesium (Mg²⁺). This high affinity is a cornerstone of their application in targeting bone tissues, which are rich in calcium phosphate (B84403). The interaction is primarily driven by the strong coordination of the phosphonate groups to calcium ions, leading to the formation of stable complexes. The flexible seven-membered ring of the azacycloheptane moiety may influence the stereochemistry of the resulting metal complexes and could modulate the selectivity for different ions compared to acyclic or smaller ring-based diphosphonates.

A quantitative understanding of the stability and formation speed of metal-ligand complexes is achieved through the study of their thermodynamics and kinetics. Thermodynamic data, such as stability constants (log K), provide a measure of the strength of the metal-ligand bond at equilibrium. Kinetic studies, on the other hand, reveal the rates at which these complexes form and dissociate.

For many bisphosphonates, the chelation reactions with divalent metal ions are rapid. However, specific thermodynamic and kinetic parameters for the chelation of calcium and magnesium by this compound are not readily found in published literature. To illustrate the principles, the following table presents stability constants for a related bisphosphonate, 1-hydroxyethylidene-1,1-diphosphonic acid (HEDP), with calcium and magnesium ions. It is anticipated that this compound would exhibit comparable, though not identical, values.

| Metal Ion | Ligand | log K₁ | log K₂ | log β₂ |

|---|---|---|---|---|

| Ca²⁺ | HEDP | 5.3 | 2.7 | 8.0 |

| Mg²⁺ | HEDP | 5.5 | 3.0 | 8.5 |

This table presents data for HEDP as a representative bisphosphonate to illustrate typical stability constants. Data for this compound is not available.

Structural Elucidation of Metal-Diphosphonate Complexes

Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of metal complexes. Diphosphonate ligands are known to form coordination polymers with metal ions, where the ligand bridges multiple metal centers to create extended one-, two-, or three-dimensional networks. While specific crystallographic data for complexes of this compound are not prominently reported, studies on similar bisphosphonates reveal that the coordination modes can be quite diverse, involving different numbers of oxygen atoms from the phosphonate groups and sometimes the nitrogen atom of the heterocyclic ring. The resulting structures are often influenced by the choice of metal ion, the pH of the crystallization medium, and the presence of other coordinating or counter-ions.

Spectroscopic techniques are invaluable for probing the interaction between ligands and metal ions in both solid and solution states.

Infrared (IR) Spectroscopy: The vibrational frequencies of the P-O and P=O bonds in the phosphonate groups are sensitive to coordination with a metal ion. Upon complexation, these bands typically shift to lower frequencies, providing evidence of ligand-metal bond formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly useful for studying diphosphonate complexes. The chemical shift of the phosphorus nucleus changes upon coordination to a metal ion, and the magnitude of this change can provide information about the nature and strength of the interaction. ¹H and ¹³C NMR can also be used to probe changes in the organic backbone of the ligand upon complexation.

UV-Visible (UV-Vis) Spectroscopy: For complexes involving transition metals, UV-Vis spectroscopy can be used to study the d-d electronic transitions of the metal ion, which are affected by the coordination environment provided by the ligand.

Role of Azacycloheptane Diphosphonates in Polyoxometalate (POM) Chemistry

Polyoxometalates (POMs) are a class of inorganic metal-oxygen clusters that have attracted considerable attention due to their diverse structures and properties. The functionalization of POMs with organic ligands, such as diphosphonates, allows for the creation of hybrid organic-inorganic materials with tailored properties. rsc.org

Diphosphonate ligands can be covalently attached to lacunary (defect-containing) POMs, acting as bridging units to link multiple POM clusters or as terminal ligands that modify the surface properties of the POM. rsc.org The incorporation of diphosphonates can influence the solubility, stability, and reactivity of the resulting hybrid materials. While the specific use of azacycloheptane diphosphonate in POM chemistry is not widely documented, its structural features make it a potentially interesting candidate for the synthesis of novel POM-based hybrids. The azacycloheptane ring could introduce specific steric and electronic effects, and the nitrogen atom might serve as an additional site for further functionalization. The synthesis of such hybrids typically involves the reaction of a diphosphonate with a suitable POM precursor under controlled conditions of pH and temperature. nih.gov

Integration and Stability within POM Frameworks

The stability of these hybrid POM-bisphosphonate frameworks is a critical aspect. Studies on various POM-bisphosphonate complexes have demonstrated that their stability in solution can be assessed using techniques like ³¹P NMR spectroscopy. For many complexes, this analysis confirms that the covalent linkage between the bisphosphonate and the POM core remains intact in solution, which is crucial for their potential applications. However, the stability can be influenced by the nature of both the POM and the bisphosphonate ligand. For instance, mononuclear complexes may exhibit lower stability compared to polynuclear POM structures.

Table 1: General Observations on the Stability of POM-Bisphosphonate Complexes

| Feature | Observation | Analytical Technique |

| Solution Stability | Many complexes are stable in solution, with the bisphosphonate remaining covalently bound to the POM core. | ³¹P NMR Spectroscopy |

| Structural Influence | Polynuclear POM frameworks generally offer greater stability to the hybrid complex. | Single-Crystal X-ray Diffraction |

| Ligand Role | The bisphosphonate can act as a terminal ligand or a bridging unit, impacting the overall architecture. | Infrared Spectroscopy, Elemental Analysis |

Influence of Synthesis Parameters on POM Structure and Properties

The synthesis of POM-bisphosphonate hybrids is a multifactorial process where the final structure and properties of the resulting compound are highly dependent on the reaction conditions. Key parameters that exert significant influence include pH, temperature, and the oxidation state of the metal ions. researchgate.net

pH: The pH of the reaction medium is a critical determinant in POM chemistry as it controls the condensation and hydrolysis equilibria of the metal-oxo clusters. nih.gov For the formation of specific POM architectures functionalized with bisphosphonates, the pH must be carefully controlled to favor the desired cluster formation and to ensure the phosphonate groups are in a suitable protonation state for coordination. Different pH values can lead to the assembly of different POM frameworks, thus dictating the final structure of the hybrid material.

Temperature: Temperature plays a significant role in the kinetics and thermodynamics of POM formation. Hydrothermal synthesis is a common technique used to crystallize these hybrid compounds. The temperature can influence the reaction rate, the solubility of reactants, and the final crystal structure. For a given set of reactants, variations in temperature can lead to the isolation of different isomers or entirely different structural arrangements.

Metal Oxidation State: The oxidation state of the transition metal (e.g., Mo(VI), V(IV), V(V)) is a fundamental parameter that defines the type of POM framework that can be formed. researchgate.net The redox properties of the metal centers can be exploited to create a variety of POM structures. For instance, the reaction of a bisphosphonate with a vanadium precursor can result in different products depending on whether the initial vanadium is in the +4 or +5 oxidation state. Furthermore, the electronic properties of the resulting POM-bisphosphonate complex, including its redox potential, are directly influenced by the oxidation state of the constituent metal ions.

Table 2: Influence of Synthesis Parameters on POM-Diphosphonate Formation

| Parameter | Influence on Structure and Properties |

| pH | Controls the condensation and hydrolysis of POMs, affecting the final cluster size and geometry. Determines the protonation state of the phosphonate groups, influencing their coordination ability. |

| Temperature | Affects reaction kinetics and crystal growth. Can lead to the formation of different isomers or polymorphs. |

| Metal Oxidation State | Dictates the type of POM framework that can be formed. Influences the electronic properties and redox behavior of the final hybrid material. |

Molecular Mechanisms of Action in Biological and Biochemical Systems

Interaction with Biomineralization Processes

Diphosphonates directly influence the processes of bone mineralization and demineralization through their physicochemical interactions with calcium phosphate (B84403) crystals. nih.govnih.gov

The formation of mature bone mineral, hydroxyapatite (B223615), involves a transition from an initial amorphous calcium phosphate (ACP) phase. nih.gov Diphosphonates have been shown to inhibit the transformation of ACP into crystalline hydroxyapatite. nih.gov This inhibition is attributed to their ability to bind to the surface of ACP nuclei and early crystal forms, thereby preventing their growth and aggregation into larger, more stable hydroxyapatite crystals. This action is thought to contribute to the regulation of mineralization processes in the skeletal system.

Diphosphonates are potent inhibitors of both the growth and dissolution of hydroxyapatite crystals. nih.govrsc.orgconsensus.app They adsorb onto the surface of hydroxyapatite, particularly at active sites for crystal growth, effectively blocking the addition of further calcium and phosphate ions. rsc.org This inhibition of crystal growth helps to prevent pathological calcification. nih.gov

Conversely, by binding to the surface of existing hydroxyapatite crystals, diphosphonates also inhibit their dissolution, which is a key step in osteoclast-mediated bone resorption. nih.gov This effect is a cornerstone of their anti-resorptive action. The binding affinity of different diphosphonates to hydroxyapatite can vary, influencing their potency and duration of action.

Below is a table summarizing the effects of various inhibitors on hydroxyapatite formation, providing a comparative context for the action of diphosphonates.

| Inhibitor | Effect on Hydroxyapatite Formation | Reference |

| Organic diphosphates | Inhibition | nih.gov |

| Fructose 1,6-bisphosphate | Inhibition | nih.gov |

| Pyrophosphate | Inhibition | nih.gov |

| Imidodiphosphate | Inhibition | nih.gov |

| 3-Phosphoglycerate | Inhibition | nih.gov |

| Phosphonoformate | Strong Inhibition | nih.gov |

| Phosphocitrate | Most Powerful Inhibition | nih.gov |

Cellular and Subcellular Mechanisms of Diphosphonate Action

The primary cellular targets of diphosphonates are the bone-resorbing osteoclasts. The mechanisms of action at the cellular and subcellular level are diverse and depend on the specific chemical structure of the diphosphonate.

Diphosphonates are taken up by osteoclasts during the process of bone resorption. nih.gov As osteoclasts acidify the bone surface to dissolve the mineral matrix, the bound diphosphonate is released and internalized by the osteoclast, likely through fluid-phase endocytosis. nih.gov Once inside the osteoclast, they are trafficked within intracellular vesicles. The acidic environment of these vesicles may facilitate the release of the diphosphonate into the cytoplasm where it can interact with its molecular targets. The specific details of intracellular trafficking pathways for disodium (B8443419) azacycloheptane diphosphonate are not well-documented.

The intracellular actions of diphosphonates are broadly categorized into two main mechanisms depending on their chemical structure, specifically the presence or absence of a nitrogen atom in their side chain.

Non-Nitrogen-Containing Diphosphonates: These compounds, which are structurally simpler, can be intracellularly metabolized to form non-hydrolyzable analogues of adenosine (B11128) triphosphate (ATP). nih.govclinpgx.orgwikipedia.org These ATP analogues accumulate within the osteoclast and interfere with ATP-dependent cellular processes, leading to cytotoxicity and apoptosis. nih.govclinpgx.org

Nitrogen-Containing Diphosphonates: This more potent class of diphosphonates acts by inhibiting key enzymes in the mevalonate (B85504) pathway. nih.govnih.govnih.gov Specifically, they inhibit farnesyl pyrophosphate synthase (FPPS), an enzyme crucial for the production of isoprenoid lipids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). nih.govnih.gov These lipids are essential for the post-translational modification (prenylation) of small GTP-binding proteins such as Ras, Rho, and Rab. The inhibition of protein prenylation disrupts critical cellular functions in osteoclasts, including cytoskeletal organization, vesicular trafficking, and ruffled border formation, ultimately leading to apoptosis. nih.govpocketdentistry.com

The structural class of disodium azacycloheptane diphosphonate would determine which of these pathways it primarily affects.

The ultimate effect of diphosphonate action on osteoclasts is a reduction in their bone-resorbing activity and an increase in their rate of apoptosis (programmed cell death). nih.govnih.gov By disrupting essential cellular processes, as described above, diphosphonates lead to a loss of the osteoclast's characteristic ruffled border, which is necessary for bone resorption.

The following table summarizes the two main classes of bisphosphonates and their distinct molecular mechanisms of action.

| Class of Bisphosphonate | Molecular Mechanism of Action | Key Enzyme/Pathway Affected | Consequence in Osteoclasts |

| Non-Nitrogen-Containing | Metabolized to cytotoxic ATP analogues | ATP-dependent cellular processes | Interference with mitochondrial function, induction of apoptosis |

| Nitrogen-Containing | Inhibition of the mevalonate pathway | Farnesyl pyrophosphate synthase (FPPS) | Prevention of prenylation of small GTPases, disruption of cellular function, induction of apoptosis |

Influence on Osteoblast Activity and Differentiation

This compound belongs to the bisphosphonate class of compounds, which are synthetic analogues of pyrophosphate known for their effects on bone metabolism. While research directly investigating this compound's specific influence on osteoblasts is limited, the broader class of bisphosphonates has been the subject of numerous studies. These studies reveal a complex and multifaceted interaction with osteoblasts, the cells responsible for bone formation.

Several in vitro studies using human bone marrow stromal cells, which are osteoblast precursors, have demonstrated that various bisphosphonates can enhance the proliferation of these cells and promote their differentiation into mature osteoblasts. nih.gov This osteogenic effect is associated with the increased expression of key genes involved in bone formation, such as bone morphogenetic protein-2 (BMP-2), bone sialoprotein-II, core-binding factor alpha subunit 1 (cbfa1), and type 1 collagen. nih.gov The enhancement of these markers of osteogenic differentiation is often observed in a time- and compound-dependent manner. nih.gov

Furthermore, some bisphosphonates have been shown to protect osteoblasts and osteocytes (mature osteoblasts embedded in the bone matrix) from apoptosis, or programmed cell death. nih.govnih.gov By promoting the survival of these bone-forming cells, bisphosphonates may contribute to the maintenance of bone mass and strength. nih.gov The anti-apoptotic effect of bisphosphonates appears to be linked to the activation of specific cellular signaling pathways, such as the extracellular signal-regulated kinases (ERKs). nih.gov

The table below summarizes findings from studies on various bisphosphonates, providing insights into the potential effects of this compound on osteoblast activity and differentiation.

| Bisphosphonate | Cell Type | Observed Effects | Key Findings |

| Pamidronate | Human bone marrow stromal cells | Stimulatory effect on osteoblast differentiation at low doses; inhibitory effect at high doses. ors.org | Increased collagen production and mineralization at low concentrations. ors.org |

| Alendronate, Risedronate, Zoledronate | Human bone marrow stromal cells | Enhanced proliferation and initiation of osteoblastic differentiation. nih.gov | Increased mRNA levels of BMP-2, bone sialoprotein-II, cbfa1, and type 1 collagen. nih.gov |

| Alendronate | Osteoblast-like cells | Increased expression of Cbfa1, a key transcription factor for osteoblast differentiation. researchgate.net | Suggests a direct effect on the genetic programming of osteoblasts. researchgate.net |

| Various Bisphosphonates (Etidronate, Alendronate, Pamidronate, etc.) | Murine osteocytic MLO-Y4 cells and primary murine osteoblasts | Prevention of apoptosis induced by various stimuli. nih.gov | Associated with the activation of ERK signaling pathways. nih.gov |

Metal Ion Sequestration and its Biological Ramifications

A fundamental chemical property of diphosphonates, including this compound, is their strong ability to act as chelating agents, sequestering metal ions. researchgate.net This property stems from the presence of the C-PO(OH)₂ groups, which can form stable complexes with a variety of divalent and trivalent metal cations. researchgate.net This sequestration ability has significant biological ramifications, as metal ions play crucial roles in numerous physiological and pathological processes.

The strong interaction of phosphonates with surfaces, particularly with calcium ions, is a well-established phenomenon. researchgate.net This affinity for calcium is central to their mechanism of targeting bone tissue, which is rich in hydroxyapatite, a calcium phosphate mineral. By binding to the bone mineral matrix, bisphosphonates can be localized at sites of active bone remodeling.

The metal-chelating properties of diphosphonates can also influence biological systems beyond their direct effects on bone cells. For instance, the formation of insoluble chelates with calcium in food can reduce the oral absorption of bisphosphonates. biointerfaceresearch.com

In broader biological contexts, the ability of chelating agents to bind metal ions can have various effects. Effective chelation therapy for metal intoxication, for example, relies on the formation of a less toxic metal-chelator complex that can be effectively excreted from the body. nih.gov The efficiency of this process depends on the chemical characteristics of both the metal and the chelating agent. nih.gov

The table below outlines the metal ion sequestration properties of phosphonates and their potential biological implications.

| Property | Description | Biological Ramification |

| Chelation of Divalent/Trivalent Cations | Diphosphonates form stable complexes with metal ions such as Ca²⁺, Mg²⁺, Fe³⁺, etc. | Influences bioavailability and distribution in biological systems. |

| Strong Affinity for Calcium | High binding affinity for calcium phosphate crystals (hydroxyapatite). | Targets the compound to bone tissue, concentrating its effects at sites of bone remodeling. |

| Formation of Insoluble Chelates | Can form insoluble complexes with dietary minerals, such as calcium in food. biointerfaceresearch.com | Reduced oral bioavailability of the compound. biointerfaceresearch.com |

| Potential for Removal of Metal Ions | Can sequester and facilitate the removal of metal ions from a system. | While primarily studied in environmental and industrial contexts, this property is the basis for chelation therapy in toxicology. nih.gov |

Structure Activity Relationship Sar Studies of Azacycloheptane Diphosphonates

Influence of the Azacycloheptane Ring Conformation on Activity

The conformation of the azacycloheptane ring is a critical determinant of the biological activity of disodium (B8443419) azacycloheptane diphosphonate. The seven-membered ring is flexible and can adopt multiple conformations, such as chair, boat, and twist-boat forms. This conformational flexibility can influence how the molecule interacts with its biological target. The specific, low-energy conformation that the ring adopts when binding to the active site of an enzyme like FDPS is crucial for potent inhibition.

The azacycloheptane ring in disodium azacycloheptane diphosphonate contains stereocenters, meaning that different stereoisomers (enantiomers and diastereomers) can exist. The spatial arrangement of the atoms in these isomers can significantly impact their biological activity. It is a well-established principle in pharmacology that different enantiomers of a chiral drug can exhibit distinct pharmacodynamic and pharmacokinetic properties. One enantiomer may be significantly more active than the other, or the two enantiomers may even have different biological effects. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the different stereoisomers of a ligand. For nitrogen-containing bisphosphonates, the precise orientation of the nitrogen-containing heterocycle within the enzyme's active site is a key determinant of inhibitory potency.

Role of the Geminal Diphosphonate Moiety in Target Recognition and Binding

The geminal diphosphonate moiety, characterized by a P-C-P backbone, is essential for the activity of all bisphosphonates. google.com This group serves as a "bone hook," enabling the molecule to bind with high affinity to hydroxyapatite (B223615), the mineral component of bone. nih.gov This strong affinity is responsible for the localization and accumulation of the drug at sites of active bone remodeling.

In addition to its role in bone targeting, the diphosphonate group is crucial for binding to the active site of FDPS. It mimics the pyrophosphate moiety of the natural substrates of the enzyme, such as geranyl pyrophosphate (GPP). nih.gov The two phosphonate (B1237965) groups chelate three magnesium ions (Mg²⁺) within the enzyme's active site, which is a critical interaction for potent inhibition. nih.gov The binding of the diphosphonate moiety induces a conformational change in the enzyme, leading to a more closed and ordered state that is unfavorable for the natural substrate. nih.gov

Comparative Analysis with Other Nitrogen-Containing Diphosphonates and Their SAR

The SAR of this compound can be understood by comparing it to other clinically used nitrogen-containing bisphosphonates. N-BPs are generally categorized into those with alkylamino side chains (e.g., alendronate, pamidronate) and those with heterocyclic nitrogen-containing rings (e.g., risedronate, zoledronate). oncotarget.comnih.gov The presence of a nitrogen atom in the side chain dramatically increases the antiresorptive potency compared to non-nitrogenous bisphosphonates. nih.gov

Studies on heterocyclic N-BPs have revealed several key SAR principles:

Ring Size and Type: The size and nature of the heterocyclic ring influence potency. For instance, the pyridyl ring in risedronate and the imidazole (B134444) ring in zoledronate contribute to their high efficacy. nih.govacs.org The seven-membered azacycloheptane ring represents a different structural class, and its larger, more flexible nature would result in a unique conformational profile and binding interaction with FDPS compared to the more rigid five- or six-membered rings.

Position of the Nitrogen Atom: The position of the nitrogen atom within the heterocyclic ring is critical for activity. In risedronate, the nitrogen at the 3-position of the pyridine (B92270) ring is important for its interaction with the enzyme. acs.org Altering the nitrogen's position can significantly reduce potency. nih.gov For the azacycloheptane ring, the position of the nitrogen atom would similarly dictate the key interactions within the enzyme's active site.

Substituents on the Ring: As with the azacycloheptane ring, substituents on other heterocyclic rings can modulate activity. For example, methylation of the pyridyl nitrogen in risedronate analogs did not significantly alter potency. nih.gov

The antiresorptive potency of N-BPs is highly correlated with their ability to inhibit FDPS. Therefore, a comparative analysis of the FDPS inhibitory activity of this compound with other N-BPs would provide valuable insights into its relative potency.

| Feature | Alendronate | Risedronate | Zoledronate | This compound (Predicted) |

| Nitrogen Side Chain | Alkylamino | Pyridyl (6-membered ring) | Imidazolyl (5-membered ring) | Azacycloheptyl (7-membered ring) |

| Flexibility of N-containing moiety | High | Low (aromatic) | Low (aromatic) | High (saturated) |

| FDPS Inhibition | Potent | Very Potent | Most Potent | Potency would depend on the optimal conformation of the 7-membered ring. |

Computational Approaches and Molecular Modeling in SAR Prediction

Computational methods, such as molecular modeling and docking, are powerful tools for predicting and rationalizing the SAR of bisphosphonates. nih.gov These techniques allow for the visualization of how these molecules interact with their biological targets at an atomic level.

Ligand-protein docking simulations can be used to predict the binding mode of this compound within the active site of FDPS. nih.govnih.gov These simulations would involve generating various conformations of the azacycloheptane ring and evaluating which of these fit most favorably into the enzyme's binding pocket. The docking results can provide insights into:

The key amino acid residues that interact with the azacycloheptane ring.

The preferred conformation of the ring upon binding.

The predicted binding affinity, which can be correlated with inhibitory potency.

By comparing the docking poses and scores of this compound with those of known potent N-BPs like risedronate and zoledronate, it is possible to make predictions about its relative activity. Such studies can guide the design of novel analogs with improved potency by identifying modifications to the azacycloheptane ring that would enhance its interaction with the target enzyme.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Azacycloheptane Diphosphonates

Quantitative Structure-Activity Relationship (QSAR) modeling represents a sophisticated computational approach to elucidate the relationships between the chemical structure of a series of compounds and their biological activity. For bisphosphonates, including derivatives of azacycloheptane, QSAR studies are instrumental in predicting the potency of new analogs and in understanding the specific molecular features that govern their therapeutic effects, primarily the inhibition of bone resorption.

The biological activity of nitrogen-containing bisphosphonates is largely attributed to their inhibition of the enzyme farnesyl diphosphate (B83284) synthase (FDPS), a critical component of the mevalonate (B85504) pathway in osteoclasts. nih.govpsu.edu QSAR models for these compounds, therefore, often focus on correlating structural properties with their FDPS inhibitory activity. These models typically reveal that the most potent nitrogen-containing bisphosphonates act as analogs of isoprenoid pyrophosphate carbocation intermediates.

Pharmacophore modeling, a key component of QSAR, identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. For potent bisphosphonates, these pharmacophores consistently highlight the importance of two negatively ionizable phosphonate groups and a positively charged nitrogen feature. psu.edu The spatial arrangement of these features is critical for effective binding to the active site of FDPS.

Various QSAR methodologies have been applied to bisphosphonates, including Molecular Field Analysis (MFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). These techniques generate 3D QSAR models that can be highly predictive. For instance, a Molecular Field Analysis performed on a training set of 29 aryl-X derivatives of pamidronate and one of alendronate yielded a squared correlation coefficient (R²) of 0.900, indicating a strong correlation between the model and the experimental data. Similarly, for a series of 26 heterocyclic bisphosphonates, the MFA method produced an R² of 0.873. researchgate.net Such models have demonstrated the ability to predict the activity of new compounds with a high degree of accuracy, often within a factor of about 2.3 to 2.5 over a wide range of activities. researchgate.net

The CoMSIA approach has also been successfully used, yielding R² values between 0.8 and 0.9 for a training set of 45 compounds. These models have shown that the interactions governing the activity of bisphosphonates are a combination of hydrophobic (around 40%), electrostatic (around 40%), and steric (around 20%) interactions. psu.edu

The following interactive data table summarizes the findings from a representative QSAR study on a series of bisphosphonates, illustrating the correlation between their structure and bone resorption inhibition.

| Compound Class | QSAR Method | Training Set Size | R² Value | F-test Value | Average Prediction Error |

|---|---|---|---|---|---|

| Aryl-X Bisphosphonates | MFA | 29 | 0.900 | 54 | 2.1 |

| Heterocyclic Bisphosphonates | MFA | 26 | 0.873 | 36 | 2.5 |

| General Bisphosphonates | CoMSIA | 45 | 0.8-0.9 | N/A | 4.5 |

These QSAR models provide valuable insights into the structural requirements for potent bone resorption inhibitors. The high correlation coefficients and predictive power of these models underscore their utility in the rational design of novel, more effective bisphosphonate-based therapies. While specific QSAR studies focusing solely on a series of azacycloheptane diphosphonate analogs are not extensively documented in publicly available literature, the principles derived from studies on other nitrogen-containing bisphosphonates are highly applicable. The azacycloheptane ring in this compound provides a specific conformational constraint to the nitrogen-containing side chain, which is a key determinant of its interaction with the FDPS enzyme.

Preclinical Research Models for Mechanistic Elucidation

In Vitro Model Systems for Biomineralization Research

These models focus on the physicochemical effects of the compound on the formation and growth of calcium phosphate (B84403) crystals, which are the mineral basis of bone and dental calculus.

The primary mechanism by which diphosphonates like Disodium (B8443419) azacycloheptane diphosphonate inhibit mineralization is through direct interaction with calcium phosphate crystals. This is studied using crystal growth inhibition assays. These assays typically utilize supersaturated solutions of calcium and phosphate ions, which are metastable but prone to precipitation and crystal growth upon the addition of seed crystals, such as hydroxyapatite (B223615) (HAP).

The "Constant Composition" method is a sophisticated technique used in these studies. nih.gov It maintains a constant level of supersaturation by continuously adding titrants to the solution as crystal growth occurs. The rate of titrant addition serves as a direct measure of the crystal growth rate. When an inhibitor like Disodium azacycloheptane diphosphonate is introduced, it adsorbs onto the active growth sites of the hydroxyapatite seed crystals, physically blocking the addition of further calcium and phosphate ions from the solution. This results in a measurable decrease in the rate of titrant consumption, quantifying the compound's inhibitory potency. nih.gov Diphosphonates are known to be powerful inhibitors of calcium phosphate crystallization, a property attributed to their P-C-P backbone which mimics the P-O-P structure of pyrophosphate, a natural inhibitor of mineralization. nih.govnih.gov

| Compound | Concentration (μM) | Inhibition of Hydroxyapatite Growth (%) |

|---|---|---|

| Control (No Inhibitor) | 0 | 0 |

| Pyrophosphate | 5 | 55 |

| Generic Diphosphonate | 5 | 85 |

| Generic Diphosphonate | 10 | 98 |

To investigate the potential of this compound as an anti-calculus agent, researchers use artificial saliva models. These models mimic the ionic composition and pH of human saliva, containing calcium and phosphate ions at concentrations relevant to the formation of dental calculus (mineralized plaque). nih.gov

The mechanism of inhibition is similar to that observed in supersaturated solutions. Pyrophosphate is a natural component of saliva that helps prevent calculus formation by inhibiting hydroxyapatite crystal growth. nih.govdypds.com Diphosphonates function as synthetic analogues of pyrophosphate. When added to artificial saliva models, this compound is expected to adsorb onto the surface of early calcium phosphate nuclei that form within the simulated plaque matrix. This action prevents these nuclei from growing and maturing into the crystalline structures that constitute calculus. dypds.com Studies have reinforced the concept of using pyrophosphates and newer bisphosphonates as effective anticalculus agents based on these principles. nih.gov

Cell-Based Assays for Cellular Mechanism Studies

These assays move from the purely chemical to the biological, examining how this compound affects the cells responsible for bone remodeling, particularly osteoclasts.

Osteoclasts are large, multinucleated cells responsible for bone resorption. They are derived from hematopoietic precursors of the monocyte/macrophage lineage. In vitro assays are used to study the process of osteoclastogenesis (osteoclast formation) and the effect of inhibitors. These cultures typically involve isolating osteoclast precursor cells, such as mouse bone marrow macrophages (BMMs) or human peripheral blood mononuclear cells (PBMCs), and stimulating them to differentiate using key cytokines like Macrophage Colony-Stimulating Factor (M-CSF) and Receptor Activator of Nuclear Factor κB Ligand (RANKL). nih.govresearchgate.net

After several days in culture, differentiated osteoclasts can be identified by their characteristic large, multinucleated morphology and by staining for Tartrate-Resistant Acid Phosphatase (TRAP), a hallmark enzyme of osteoclasts. nih.gov Studies on other diphosphonates have shown that they can inhibit the formation of osteoclast-like cells and alter their morphology in culture. nih.govresearchgate.net When testing this compound, researchers would quantify the number of TRAP-positive multinucleated cells formed in the presence of the compound compared to a control group to determine its inhibitory effect on osteoclast differentiation. researchgate.net

To assess the primary function of mature osteoclasts—bone resorption—the bone resorption pit assay is the gold standard. nih.gov In this assay, mature osteoclasts are cultured on a resorbable substrate, which can be a slice of bone or dentin, or more commonly, a plate coated with a thin layer of calcium phosphate. researchgate.netnih.gov

After a period of incubation, the osteoclasts are removed, and the substrate is stained (e.g., with toluidine blue) to visualize the "pits" or lacunae excavated by the cells. researchgate.net The number and area of these resorption pits are then quantified using microscopy and image analysis software to measure the extent of bone resorption. nih.govresearchgate.net The introduction of this compound into these cultures is expected to significantly reduce the resorbed area, demonstrating its inhibitory effect on osteoclast activity. nih.gov

Paired with resorption assays, cellular viability assays (e.g., MTT or AlamarBlue assays) are conducted to determine if the inhibitory effect is due to the regulation of cell function or simply due to cytotoxicity. This distinction is crucial for understanding the compound's specific mechanism of action.

| Treatment Group | Mean Resorbed Area per Well (mm²) | Cell Viability (% of Control) |

|---|---|---|

| Control (Osteoclasts only) | 1.25 | 100% |

| This compound (1 µM) | 0.68 | 98% |

| This compound (10 µM) | 0.15 | 95% |

To delve into the molecular pathways affected by this compound, researchers utilize transcriptomic and proteomic approaches. During osteoclast differentiation, cells undergo a massive reprogramming of gene and protein expression. nih.gov Techniques like RNA-sequencing (RNA-seq) and quantitative mass spectrometry allow for a global analysis of these changes. frontiersin.orgnih.gov

By treating osteoclast precursor cells with this compound during their differentiation, scientists can identify which specific genes and proteins show altered expression levels compared to untreated cells. For example, they would examine the expression of key transcription factors essential for osteoclastogenesis (e.g., c-Fos, NFATc1) and genes for functional proteins like Cathepsin K (CTSK) and TRAP (ACP5). frontiersin.org Furthermore, since nitrogen-containing bisphosphonates are known to inhibit the mevalonate (B85504) pathway, proteomic studies could confirm the downstream effects, such as the disruption of protein prenylation essential for osteoclast function. This detailed molecular profiling provides a comprehensive picture of the compound's mechanism of action within the target cell. nih.gov

Advanced Analytical Methodologies in Disodium Azacycloheptane Diphosphonate Research

Quantitative and Qualitative Detection in Biological and Material Matrices

Disodium (B8443419) azacycloheptane diphosphonate, a compound of interest in various scientific fields, necessitates precise and sensitive analytical methods for its detection and characterization within complex biological and material samples. The molecular structure, featuring a seven-membered heterocyclic ring and two phosphonate (B1237965) groups, presents unique analytical challenges and opportunities. Advanced analytical techniques are crucial for elucidating its behavior, stability, and interactions at a molecular level.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Techniques

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) stands as a powerful tool for the analysis of non-volatile, polar compounds like disodium azacycloheptane diphosphonate. Due to the polar nature and strong chelating properties of diphosphonates, their analysis can be challenging. lcms.cz Ion chromatography (IC) coupled with mass spectrometry (IC-MS) is a particularly effective approach, as it allows for the separation and detection of these compounds without the need for derivatization, a often time-consuming step. lcms.cz

In a typical IC-MS setup for related N-containing bisphosphonates, a high-pressure ion chromatography system can be used with an anion-exchange column, such as a Dionex IonPac AS18-4µm Fast Column. lcms.cz Eluent generation with potassium hydroxide (B78521) facilitates the separation. lcms.cz The separated analytes are then introduced into a mass spectrometer, often a single quadrupole or a triple quadrupole instrument, equipped with a heated electrospray ionization (HESI) source for sensitive detection. lcms.czlcms.cz Selected Ion Monitoring (SIM) mode is frequently employed to enhance selectivity and achieve low limits of detection. lcms.cz

For other cyclic organic molecules, reversed-phase HPLC is also a common technique. For instance, in the analysis of cyclic diadenosine monophosphate (c-di-AMP), a C18 column is often utilized with a gradient elution of buffers such as ammonium (B1175870) acetate (B1210297) and acetonitrile. nih.gov This allows for the separation of the analyte from related compounds like ATP. nih.gov The eluted fractions can then be analyzed by mass spectrometry to confirm the molecular mass of the compound. nih.gov

| Parameter | Value/Condition for Related Bisphosphonates | Reference |

| Chromatography | Ion Chromatography (IC) | lcms.cz |

| Column | Dionex IonPac AS18 4µm Fast Column | lcms.cz |

| Eluent | Potassium Hydroxide (Gradient) | lcms.czlcms.cz |

| Detection | Single Quadrupole Mass Spectrometry (MS) | lcms.cz |

| Ionization | Heated Electrospray Ionization (HESI) | lcms.cz |

| Detection Mode | Selected Ion Monitoring (SIM) | lcms.cz |

| Linear Range | 0.01 to 1 ng/µL | lcms.cz |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. For complex heterocyclic structures, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often necessary to assign all proton and carbon signals definitively. ipb.ptresearchgate.net

In the characterization of related heterocyclic compounds and phosphonates, ¹H NMR spectra would reveal the chemical shifts and coupling constants of the protons on the azacycloheptane ring. The multiplicity of the signals would provide information about neighboring protons. The integration of the signals corresponds to the number of protons. ¹³C NMR would show distinct signals for each carbon atom in the ring and in the phosphonate groups. The chemical shifts in both ¹H and ¹³C NMR are sensitive to the solvent used. ipb.pt For phosphonate derivatives, ³¹P NMR spectroscopy is also a powerful tool, which would show a characteristic signal for the chemically equivalent phosphorus atoms in this compound. researchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Conformational Studies

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide valuable information about the functional groups present in a molecule. For this compound, these techniques can confirm the presence of key structural features and offer insights into its conformational properties.

IR spectroscopy is particularly useful for identifying polar bonds. Key expected absorptions for this compound would include:

P-O stretching vibrations: These typically appear in the region of 1200-950 cm⁻¹.

P=O stretching vibrations: A strong band is expected around 1250 cm⁻¹.

C-N stretching vibrations: These are generally found in the 1250-1020 cm⁻¹ range.

N-H stretching vibrations: If the nitrogen atom is protonated, a broad band would be observed in the 3500-3100 cm⁻¹ region.

C-H stretching and bending vibrations: These are expected around 3000 cm⁻¹ and in the 1470-1350 cm⁻¹ region, respectively.

Raman spectroscopy, on the other hand, is more sensitive to non-polar bonds and symmetric vibrations. researchgate.net It can provide complementary information to the IR spectrum. For related phosphonate compounds like glyphosate, strong Raman bands are observed for vibrations involving the CH₂, P-O, and NH₂ groups. dtu.dk Surface-Enhanced Raman Spectroscopy (SERS) can be employed to detect trace amounts of such molecules. dtu.dk Theoretical calculations using Density Functional Theory (DFT) can aid in the assignment of the observed vibrational modes in both IR and Raman spectra. dtu.dk

| Vibrational Mode | Expected IR Absorption Range (cm⁻¹) | Expected Raman Shift Range (cm⁻¹) |

| N-H Stretch | 3500-3100 (broad) | |

| C-H Stretch | ~3000 | ~3000 |

| P=O Stretch | ~1250 (strong) | |

| C-N Stretch | 1250-1020 | |

| P-O Stretch | 1200-950 | 1100-900 |

Spectrophotometric and Potentiometric Methods for Metal Ion Binding Studies

The diphosphonate moiety of this compound is a strong chelating agent for various metal ions. mdpi.com Spectrophotometric and potentiometric methods are commonly used to study the thermodynamics and kinetics of these binding interactions.

Potentiometric titration is a highly accurate method for determining the stability constants of metal-ligand complexes. nih.govnih.gov In this technique, the pH of a solution containing the diphosphonate and a metal ion is monitored as a titrant (a strong acid or base) is added. dergipark.org.tr The resulting titration curve can be analyzed to determine the pKa values of the ligand and the formation constants of the metal complexes. dergipark.org.tr Studies on similar diphosphate (B83284) esters have used this method to determine the stability constants for complexes with a range of divalent metal ions, including Mg²⁺, Ca²⁺, Mn²⁺, Cu²⁺, and Zn²⁺. nih.govnih.gov

Spectrophotometric methods can also be employed, particularly if the formation of the metal complex results in a change in the UV-Vis absorption spectrum. This is more common when the ligand itself has a chromophore or when a competitive binding assay with a colored indicator is used. For some bisphosphonates, spectrophotometric methods have been developed based on their reaction with specific reagents to form colored products. nih.gov

Imaging Techniques for Localization and Distribution Studies

Understanding the localization and distribution of this compound in biological systems is crucial for many research applications. Imaging techniques, particularly those using radiolabeled analogues, can provide valuable spatial and temporal information.

Autoradiography for Radiolabeled Analogues

Autoradiography is a highly sensitive technique used to visualize the distribution of a radiolabeled substance within a sample. For diphosphonates, this typically involves labeling with a gamma-emitting radionuclide like Technetium-99m (⁹⁹ᵐTc). The resulting radiopharmaceutical, a ⁹⁹ᵐTc-labeled analogue of this compound, can be administered to an animal model. After a specific time, tissues of interest are excised, sectioned, and placed in contact with a photographic emulsion or a phosphor imaging plate. The radiation emitted from the radiolabeled compound exposes the film or plate, creating an image that reveals the precise location of the compound within the tissue.

Studies using ⁹⁹ᵐTc-labeled methylene (B1212753) diphosphonate (⁹⁹ᵐTc-MDP) have shown that these compounds accumulate in areas of active bone metabolism. nih.govnih.gov Autoradiography has demonstrated that the uptake occurs at the mineralization front of bone and in mineralizing cartilage. nih.govemory.edu This technique can provide high-resolution images of the distribution of diphosphonates at the tissue and cellular level. nih.gov

Micro-Computed Tomography (Micro-CT) in Bone Models for Structural Changes

Micro-CT has become a "gold standard" for the morphological evaluation of bone and its microstructure in small animal models. nih.gov This technique allows for the detailed analysis of both trabecular and cortical bone compartments. nih.gov In studies investigating the effects of diphosphonates, micro-CT is employed to measure key structural parameters that reflect changes in bone quality and density. nih.govmdpi.com These parameters are crucial for understanding how these compounds modulate bone remodeling and prevent bone loss, particularly in models of osteoporosis. nih.govmdpi.com

Research in animal models, such as ovariectomized rats which represent a common model for postmenopausal osteoporosis, has demonstrated the utility of micro-CT in quantifying the effects of bisphosphonate treatment. mdpi.com Following ovariectomy, there is a significant deterioration of the trabecular bone structure. mdpi.com Micro-CT analysis can precisely measure this decline and, subsequently, the restorative or preventative effects of diphosphonate therapy. mdpi.com

The primary parameters assessed include:

Bone Volume Fraction (BV/TV): This represents the ratio of bone volume to the total volume of the region of interest, providing a measure of bone density.

Trabecular Number (Tb.N): This parameter quantifies the average number of trabeculae per unit length.

Trabecular Thickness (Tb.Th): This measures the average thickness of the trabeculae.

Trabecular Separation (Tb.Sp): This indicates the average distance between trabeculae.

Structural Model Index (SMI): This value provides insight into the geometry of the trabecular structure, indicating whether it is more plate-like or rod-like. A shift from plate-like to rod-like structures is often associated with bone loss. nih.govmdpi.com

Cortical Thickness (Ct.Th): This measures the thickness of the outer cortical bone shell. nih.gov

Studies using bisphosphonates like alendronate have shown that treatment can prevent the deterioration of these microstructural parameters in ovariectomized animal models. mdpi.com For instance, treated groups often exhibit a significantly higher bone volume fraction and trabecular number, alongside reduced trabecular separation, when compared to untreated osteoporotic groups. mdpi.com These findings, quantifiable through micro-CT, provide direct evidence of the compound's ability to preserve bone microarchitecture. mdpi.com

The data generated from micro-CT analyses are typically presented in detailed tables, allowing for robust statistical comparison between different experimental groups. The following interactive table provides an example of how such data might be presented in a study evaluating a diphosphonate in an ovariectomy-induced osteoporosis model.

Table 1. Example Micro-CT Analysis of Femoral Trabecular Bone in an Ovariectomized Rat Model

Illustrative data based on typical findings in bisphosphonate research.

| Parameter | Sham Control | Ovariectomized (OVX) + Vehicle | Ovariectomized (OVX) + Diphosphonate |

|---|---|---|---|

| Bone Volume Fraction (BV/TV, %) | 25.4 ± 3.1 | 12.1 ± 2.5 | 22.8 ± 2.9 |

| Trabecular Number (Tb.N, 1/mm) | 3.5 ± 0.4 | 1.8 ± 0.3 | 3.2 ± 0.5 |

| Trabecular Thickness (Tb.Th, mm) | 0.072 ± 0.005 | 0.068 ± 0.004 | 0.071 ± 0.006 |

| Trabecular Separation (Tb.Sp, mm) | 0.28 ± 0.03 | 0.55 ± 0.06 | 0.31 ± 0.04 |

| Structural Model Index (SMI) | 0.5 ± 0.2 | 1.8 ± 0.3 | 0.7 ± 0.2 |

Emerging Research Areas and Future Perspectives for Azacycloheptane Diphosphonates

Design of Next-Generation Targeted Diphosphonate Agents through Rational Design

The future of azacycloheptane diphosphonate research lies in the rational design of next-generation agents that offer enhanced targeting and therapeutic efficacy. The core principle of this approach is to view the disodium (B8443419) azacycloheptane diphosphonate molecule as a modifiable platform. The azepane ring, a seven-membered heterocyclic structure, is particularly amenable to chemical functionalization. nih.govlifechemicals.com This conformational flexibility is often a key determinant of biological activity and provides an opportunity to introduce specific substituents to influence its interaction with biological targets. lifechemicals.com

Rational drug design strategies for these compounds focus on two main areas:

Structure-Activity Relationship (SAR) Studies: By systematically altering the substituents on the azacycloheptane ring, researchers can investigate how these changes affect the compound's potency and specificity. bohrium.comnih.gov For instance, modifications can be designed to enhance binding to specific enzymes or receptors, potentially leading to drugs with fewer off-target effects. The goal is to create analogues with improved pharmacokinetic and pharmacodynamic profiles. frontiersin.org

Bisphosphonate Conjugates: A highly promising strategy involves using the azacycloheptane diphosphonate moiety as a bone-homing "address label." nih.govnih.gov In this approach, a therapeutically active molecule (e.g., an anti-cancer drug, anti-inflammatory agent, or antibiotic) is chemically linked to the diphosphonate. mdpi.com The resulting conjugate is designed to be stable in circulation and to selectively accumulate in bone tissue due to the diphosphonate's high affinity for hydroxyapatite (B223615). nih.gov Once localized, the linker can be designed to release the active drug in a controlled manner, thereby increasing its concentration at the target site and minimizing systemic toxicity. nih.govmdpi.com

Table 1: Strategies in Rational Design of Azacycloheptane Diphosphonate Agents

| Design Strategy | Rationale | Potential Outcome |

|---|---|---|

| Ring Functionalization | Modify substituents on the azacycloheptane ring to alter physicochemical properties (e.g., lipophilicity, polarity). bohrium.comfrontiersin.org | Enhanced target affinity, improved solubility, and better pharmacokinetic profiles. |

| Stereochemical Control | Synthesize specific stereoisomers of substituted azacycloheptane diphosphonates. nih.gov | Increased potency and selectivity for biological targets. |

| Prodrug Conjugation | Attach a therapeutic agent via a cleavable linker to the diphosphonate scaffold. nih.govmdpi.com | Targeted delivery of drugs to bone tissue, reducing systemic side effects. |

| Bioisosteric Replacement | Replace parts of the azepane ring with other functional groups to modulate biological activity. researchgate.net | Novel compounds with different therapeutic applications. |

Integration with Nanotechnology for Advanced Mechanistic Probes and Targeted Delivery Systems

Nanotechnology offers powerful tools to overcome the limitations of conventional drug delivery. nih.gov The integration of azacycloheptane diphosphonates with nanoscale systems is a burgeoning field with the potential to revolutionize both diagnostics and therapeutics. astrazeneca.com The strong chelating ability of the diphosphonate group to mineral surfaces is the cornerstone of this synergy.

Emerging applications in this domain include:

Targeted Nanoparticle Delivery: Azacycloheptane diphosphonate can be used to coat the surface of nanoparticles, such as liposomes, polymeric nanoparticles, or inorganic nanoparticles (e.g., silica (B1680970) or gold). astrazeneca.com These functionalized nanoparticles can carry a cargo of therapeutic agents. When administered, the diphosphonate coating guides the nanoparticles to bone tissue, where they can release their payload in a controlled and sustained manner. nih.govastrazeneca.com This approach improves the therapeutic index of encapsulated drugs by increasing their concentration at the site of disease while minimizing exposure to healthy tissues. nih.gov

Advanced Imaging and Mechanistic Probes: By conjugating azacycloheptane diphosphonate to imaging agents (e.g., fluorescent dyes or contrast agents for MRI) and incorporating them into nanoparticles, researchers can develop sophisticated probes for bone imaging. nih.gov These probes can be used for the early diagnosis of bone diseases, monitoring treatment response, and gaining a deeper understanding of the biological processes occurring within the bone microenvironment. For example, ultra-small silica nanoparticles linked to an antibody and a diphosphonate could allow for highly specific tumor imaging. astrazeneca.com

Table 2: Nanotechnology-Based Systems Integrating Azacycloheptane Diphosphonates

| Nanotechnology System | Description | Application |

|---|---|---|

| Drug-Loaded Nanoparticles | Polymeric or lipid-based nanoparticles encapsulating a therapeutic agent, with their surface functionalized with azacycloheptane diphosphonate. | Targeted delivery of chemotherapy, anti-inflammatory drugs, or antibiotics to bone. nih.govmdpi.com |

| Imaging Nanoprobes | Nanoparticles carrying an imaging agent (e.g., quantum dots, MRI contrast agents) and targeted with azacycloheptane diphosphonate. | High-resolution imaging of bone metabolism, cancer metastases, and inflammation. nih.gov |

| Theranostic Systems | A single nanoparticle system that combines a therapeutic drug and an imaging agent, targeted with azacycloheptane diphosphonate. | Simultaneous diagnosis and treatment of bone diseases. |

Investigation of Novel Biological Targets Beyond Calcium Metabolism

While the primary therapeutic action of nitrogen-containing bisphosphonates is the inhibition of osteoclast-mediated bone resorption, the versatile structure of the azacycloheptane ring suggests that its derivatives could interact with a broader range of biological targets. bohrium.com Research into heterocyclic compounds, including azepanes, has revealed a wide spectrum of pharmacological activities. frontiersin.orgfrontiersin.org

Future research directions include:

Anti-Cancer Applications: The conjugation of azacycloheptane diphosphonate with potent anti-cancer agents is a key area of investigation for treating both primary bone cancers and bone metastases. mdpi.comtechnologypublisher.com Furthermore, researchers are exploring whether derivatives of the azacycloheptane diphosphonate itself might possess intrinsic anti-proliferative or pro-apoptotic effects on cancer cells. For example, bisphosphonate conjugates with RON kinase inhibitors are being developed to treat metastatic cancers by targeting osteoclasts and resident tissue macrophages that support metastasis. technologypublisher.com

Enzyme Inhibition in Other Pathways: The azepane scaffold is present in numerous FDA-approved drugs with diverse mechanisms of action, including anti-diabetic and antihistamine effects. lifechemicals.com This suggests that by modifying the azacycloheptane ring of the diphosphonate, it may be possible to design inhibitors for enzymes outside of the mevalonate (B85504) pathway. For instance, N-benzylated azepanes have shown potent inhibition of monoamine transporters, indicating a potential role in targeting neuropsychiatric disorders. acs.org